molecular formula C16H24ClNO2 B6593092 Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride CAS No. 359586-65-5

Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride

Cat. No.: B6593092
CAS No.: 359586-65-5
M. Wt: 297.82 g/mol
InChI Key: CQPRDUSUUBNWRP-XJPBFQKESA-N
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Description

Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride is a useful research compound. Its molecular formula is C16H24ClNO2 and its molecular weight is 297.82 g/mol. The purity is usually 95%.
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Preparation Methods

  • Synthetic routes and reaction conditions: : The preparation of Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride involves multiple steps, typically starting with the formation of the cyclopentanecarboxylate core, followed by the introduction of the (S)-1-phenylethyl group via amine formation. Key reagents include cyclopentanecarboxylic acid derivatives and enantiomerically pure (S)-1-phenylethylamine. Reaction conditions often involve catalysts and solvents that favor chiral induction.

  • Industrial production methods: : Scaling up the synthesis for industrial applications involves optimizing reaction yields, purity, and stereoselectivity. Advanced techniques like continuous flow synthesis and catalytic asymmetric synthesis can be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

  • Types of reactions: : The compound undergoes a variety of reactions, including substitution, reduction, and oxidation. Substitution reactions can occur at the amine or ester functionalities, while reduction and oxidation typically target the cyclopentane ring or the phenylethyl group.

  • Common reagents and conditions: : Substitution reactions often involve alkyl halides or acyl chlorides in the presence of a base. Reduction can be achieved using hydrogenation with palladium catalysts, and oxidation may use agents like potassium permanganate or chromium trioxide.

  • Major products: : Depending on the reaction conditions, products can include modified amines, esters, and cyclopentane derivatives. These products have varying reactivities and can serve as intermediates in further synthetic transformations.

Scientific Research Applications

  • Chemistry: : In organic chemistry, Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride is used as a building block for synthesizing more complex molecules, particularly those requiring chiral centers.

  • Biology: : The compound's interaction with enzymes and receptors makes it a valuable tool in biological research, particularly in studying stereochemistry-dependent biological activity.

  • Medicine: : Its potential as a pharmaceutical intermediate means it can be a key component in drug discovery and development, especially for chiral drugs.

  • Industry: : Industrial applications include the production of fine chemicals and the synthesis of materials with specific chiral properties.

Mechanism of Action: The compound exerts its effects primarily through its interaction with biological targets such as enzymes and receptors. The stereochemistry of this compound allows for specific binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • Similar compounds: : Similar compounds include other chiral amino esters and cyclopentane derivatives with varied substituents. Examples include Ethyl (1S,2S)-2-[(methylamino)]cyclopentanecarboxylate and Ethyl (1S,2S)-2-[[(S)-2-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride.

  • Uniqueness: : Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate Hydrochloride stands out due to its specific chiral configuration and the presence of the phenylethyl group, which imparts unique reactivity and interaction profiles compared to its analogs.

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Properties

IUPAC Name

ethyl (1S,2S)-2-[[(1S)-1-phenylethyl]amino]cyclopentane-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13;/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3;1H/t12-,14-,15-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPRDUSUUBNWRP-XJPBFQKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC[C@@H]1N[C@@H](C)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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